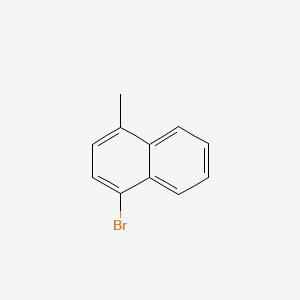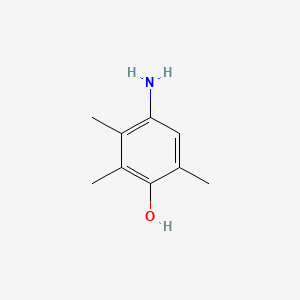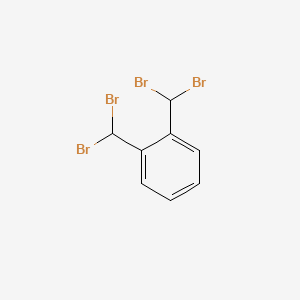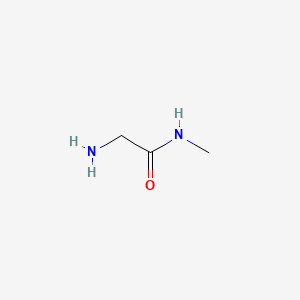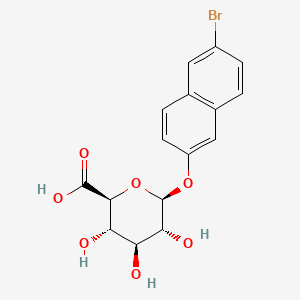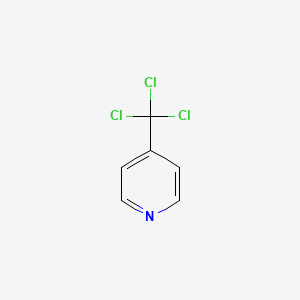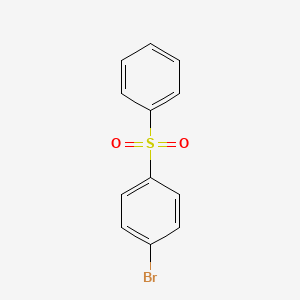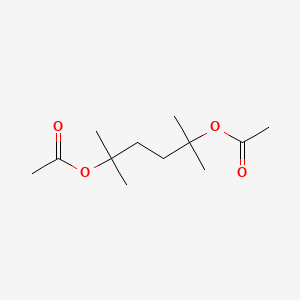![molecular formula C37H35N2NaO8S2 B1266128 Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate CAS No. 33628-03-4](/img/structure/B1266128.png)
Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of sulfonate-containing compounds often involves complex reactions utilizing various sulfone and sulfonate precursors. For instance, Yoshimoto and Kishida (1970) described the reaction of phenyl 2-propynyl sulfone with substituted benzaldehydes, resulting in 1-phenylsulfonyl-4-substitutedphenyl-trans-3-buten-2-ones, showcasing the versatility of sulfone reactions in creating complex molecular architectures (Yoshimoto & Kishida, 1970). Similar synthetic strategies might be applicable for the compound , demonstrating the critical role of sulfone intermediates in the synthesis of sulfonate derivatives.
Molecular Structure Analysis
The molecular structure of sulfonate compounds is often elucidated using spectroscopic techniques. For example, Oleynik et al. (2007) synthesized sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, where the molecular structure was confirmed through spectroscopic methods, highlighting the importance of such techniques in determining the structure of complex molecules (Oleynik et al., 2007).
Chemical Reactions and Properties
The reactivity of sulfonate compounds with various reagents can lead to a wide range of chemical transformations. For instance, Zheng et al. (2018) utilized sodium dodecyl benzene sulfonate for the Knoevenagel-Michael reaction in aqueous media, demonstrating the catalytic potential of sulfonate derivatives in facilitating carbon-carbon bond formation (Zheng et al., 2018).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility and phase behavior, are crucial for their application in various fields. For example, the study on water-soluble poly(p-phenylene) derivatives by Kim et al. (1998) offers insights into the solubility and photoluminescent properties of sulfonated polymers, which are essential for their use in optoelectronic devices (Kim et al., 1998).
Chemical Properties Analysis
The chemical properties of sulfonate compounds, such as their reactivity and stability, are influenced by their molecular structure. Pilati et al. (1993) explored the synthesis and properties of poly(1,4-butylene isophthalate) containing sodium sulfonate groups, highlighting how the incorporation of sulfonate groups affects the polymer's solubility and thermal properties (Pilati et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of biologically active heterocycles, showing potential in antimicrobial activity and as surface-active agents. For instance, its reactions with various substrates have produced products with promising antibacterial activities, suggesting its applicability in developing antimicrobial agents (El-Sayed, 2006).
- Similarly, other studies have focused on the synthesis of novel compounds using similar sodium sulfonate structures, leading to the production of compounds with significant antifungal and antibacterial properties, thereby highlighting the compound's role in medicinal chemistry (Patel & Dhameliya, 2010).
Catalysis and Chemical Reactions
- The compound is also significant in catalysis and chemical synthesis. For instance, it has been used in reactions involving aromatic aldehydes, facilitating efficient catalysis under mild conditions (Zheng et al., 2018).
- Additionally, its role in the synthesis of poly(p-phenylenes), which are important for electroluminescent applications, demonstrates its versatility in materials science (Kim et al., 1998).
Applications in Fuel Cells and Membranes
- In the field of energy, the compound has contributed to the development of novel materials for proton exchange membrane fuel cells. This involves the synthesis of sulfonated poly(arylene ether ketones) containing benzoxazole, highlighting its utility in creating high-performance materials for energy applications (Li et al., 2006).
Eigenschaften
IUPAC Name |
sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O8S2.Na/c1-2-27(23-36-38(19-9-21-48(40,41)42)32-25-30(15-17-34(32)46-36)28-11-5-3-6-12-28)24-37-39(20-10-22-49(43,44)45)33-26-31(16-18-35(33)47-37)29-13-7-4-8-14-29;/h3-8,11-18,23-26H,2,9-10,19-22H2,1H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBAEQGNAMHPTI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2NaO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate | |
CAS RN |
33628-03-4 |
Source


|
| Record name | Benzoxazolium, 5-phenyl-2-[2-[[5-phenyl-3-(3-sulfopropyl)-2(3H)-benzoxazolylidene]methyl]-1-buten-1-yl]-3-(3-sulfopropyl)-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen 5-phenyl-2-[2-[[5-phenyl-3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene]methyl]but-1-enyl]-3-(3-sulphonatopropyl)benzoxazolium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

